Quinolinylmethylene bis phenol

Description

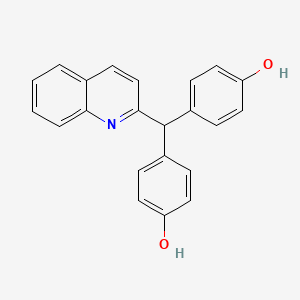

Quinolinylmethylene bis phenol is a synthetic organic compound characterized by two phenol groups linked via a methylene bridge (-CH₂-) and integrated with a quinoline moiety. Quinoline, a heterocyclic aromatic compound containing a nitrogen atom, imparts distinct electronic and steric properties to the molecule.

Properties

CAS No. |

18831-34-0 |

|---|---|

Molecular Formula |

C22H17NO2 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

4-[(4-hydroxyphenyl)-quinolin-2-ylmethyl]phenol |

InChI |

InChI=1S/C22H17NO2/c24-18-10-5-16(6-11-18)22(17-7-12-19(25)13-8-17)21-14-9-15-3-1-2-4-20(15)23-21/h1-14,22,24-25H |

InChI Key |

VRSOGPJFFUDHMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolinylmethylene bis phenol typically involves the reaction of quinoline derivatives with phenolic compounds. One common method is the condensation reaction between 2-chloroquinoline and phenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Formylation-Driven Condensation

Inspired by the synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) , a plausible route involves:

-

Reagents : DMF/Et₃N mixture (formylating agent)

-

Reaction : Formylation of quinolinyl precursors followed by condensation with phenolic compounds.

-

Key Step : Formation of a methylene bridge via insertion between quinolinyl and phenyl moieties.

| Parameter | Details |

|---|---|

| Catalyst | DMF/Et₃N acts as both solvent and catalyst |

| Conditions | Heating at 70–80°C for 10–12 hours |

| Yield | 70–87% reported for analogous quinolinone derivatives |

Alkylation via Nucleophilic Substitution

Adapting methods from N,N-bis(2-quinolinylmethyl)benzylamine synthesis :

-

Reagents : Quinolinylmethyl chloride, phenol derivatives, KOH (base)

-

Mechanism : Nucleophilic attack of phenoxide ions on quinolinylmethyl chlorides to form C–C bonds.

-

Key Factor : Basic conditions (pH > 9) facilitate deprotonation of phenolic OH groups.

| Reagent | Role |

|---|---|

| Quinolinylmethyl Cl | Electrophile for methylene bridge formation |

| Phenol | Nucleophile (after deprotonation) |

| KOH | Base to deprotonate phenol and promote substitution |

Oxidation Reactions

While not directly studied for quinolinylmethylene bis phenol, analogous bisphenols (e.g., BPF, BPS) react with ozone and hydroxyl radicals . Potential pathways include:

-

Ortho-hydroxylation : Oxidation of phenolic rings to form hydroxylated derivatives.

-

Degradation : High oxidant doses may lead to cleavage of the methylene bridge.

Nucleophilic Substitution

The phenolic hydroxyl groups in this compound can participate in reactions such as:

-

Esterification : Reaction with acylating agents (e.g., acetic anhydride).

-

Alkylation : Substitution with alkyl halides under basic conditions.

X-ray Crystallography

For analogous compounds like 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), X-ray analysis reveals:

-

Anti-configuration : Stabilized by intramolecular hydrogen bonding between quinolinone carbonyl groups .

-

Molecular Packing : Hydrogen bonds and aromatic interactions govern crystalline arrangements.

Catalyst Effects

From bisphenol synthesis studies , methoxylation of reactants can influence:

-

Yield : Higher methoxylation reduces yields due to side reactions.

-

Selectivity : Adjusts isomeric ratios (e.g., p,p’- vs. m,p’-bisphenols).

Scientific Research Applications

Quinolinylmethylene bis phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinolinylmethylene bis phenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Estrogenic Activity and Toxicity

- Bisphenols: BPAF and BPF induce feminization in avian embryos (e.g., ovarian-like testicular cortex) at low observed effect levels (LOELs), with BPAF showing higher embryotoxicity than BPA . BPS, despite lower estrogenicity, caused significant embryonic mortality.

- This compound: The quinoline moiety may alter receptor binding compared to traditional bisphenols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.